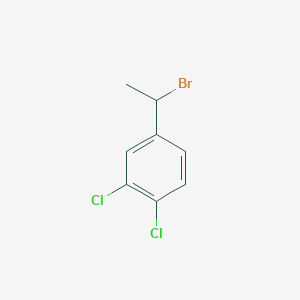

4-(1-Bromoethyl)-1,2-dichlorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-bromoethyl)-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEQRCLPPPXKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192702-37-7 | |

| Record name | 4-(1-bromoethyl)-1,2-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(1-Bromoethyl)-1,2-dichlorobenzene

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-(1-Bromoethyl)-1,2-dichlorobenzene, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The primary focus is on the free-radical benzylic bromination of 1,2-dichloro-4-ethylbenzene, a robust and highly selective method. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and addresses critical safety and handling considerations. Designed for researchers, chemists, and process development professionals, this guide integrates theoretical principles with practical application to ensure a thorough understanding of the synthesis, optimization, and safe execution of this important chemical transformation.

Introduction and Strategic Importance

This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its molecular architecture, featuring a reactive benzylic bromide and a dichlorinated phenyl ring, makes it a versatile building block. The bromine atom at the benzylic position serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the chlorinated aromatic core provides a scaffold for further functionalization, such as cross-coupling reactions. These characteristics are leveraged in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized pesticides.[1][2]

The most reliable and widely adopted method for preparing this compound is through the selective bromination of the benzylic position of 1,2-dichloro-4-ethylbenzene. This guide focuses on the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent under free-radical conditions, offering high regioselectivity and good yields.[3][4][5]

Core Principles: The Chemistry of Benzylic Bromination

The selective conversion of a benzylic C-H bond to a C-Br bond in the presence of other potentially reactive sites (such as the aromatic ring itself) is a cornerstone of synthetic strategy. The success of this transformation hinges on understanding the principles of free-radical chain reactions and the unique stability of benzylic intermediates.

The Benzylic Advantage: Radical Stability

The regioselectivity of the Wohl-Ziegler bromination is dictated by the relative stability of the radical intermediates formed during the reaction.[6][7] The process is initiated by the homolytic cleavage of a weak bond, typically in a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation.[8] The resulting radicals abstract a hydrogen atom from the substrate, 1,2-dichloro-4-ethylbenzene.

There are several types of C-H bonds in the starting material, but abstraction of a hydrogen from the benzylic carbon (the carbon adjacent to the aromatic ring) is kinetically and thermodynamically favored.[9] This is because the resulting benzylic radical is significantly stabilized by resonance, delocalizing the unpaired electron across the aromatic π-system.[6][8] This stabilization lowers the activation energy for its formation, making it the predominant radical intermediate.

N-Bromosuccinimide (NBS): The Reagent of Choice

While elemental bromine (Br₂) can perform radical brominations, it is often unselective and can lead to undesired side reactions, particularly electrophilic aromatic substitution on the electron-rich benzene ring. N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination because it serves as a source for a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[10][11]

The reaction between NBS and the HBr generated during the propagation step regenerates the Br₂ needed to continue the chain reaction. This elegant mechanism ensures that the Br₂ concentration remains too low for competitive electrophilic addition to the aromatic ring, thereby maximizing the yield of the desired benzylic bromide.[10]

Reaction Mechanism

The synthesis proceeds via a classic free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.

Caption: Free-radical mechanism for the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Equipment

-

Reagents: 1,2-dichloro-4-ethylbenzene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), 1,2-Dichlorobenzene (solvent), Saturated sodium bicarbonate solution, Saturated sodium chloride (brine) solution, Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: 3-neck round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer and stir bar, heating mantle with temperature controller, dropping funnel, Buchner funnel and filter flask, separatory funnel, rotary evaporator.

Reagent & Reaction Parameters

| Compound | Molar Mass ( g/mol ) | Equivalents | Sample Amount (10 mmol scale) | Notes |

| 1,2-dichloro-4-ethylbenzene | 175.06 | 1.0 | 1.75 g (10.0 mmol) | Starting material.[12] |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 1.96 g (11.0 mmol) | Recrystallize from water if it appears yellow/brown.[3] |

| AIBN | 164.21 | 0.05 | 82 mg (0.5 mmol) | Radical initiator. Handle with care. |

| 1,2-Dichlorobenzene | 147.00 | - | 25 mL | Solvent. A less toxic alternative to CCl₄.[13] |

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Place the flask in a heating mantle.

-

Charging Reagents: To the flask, add 1,2-dichloro-4-ethylbenzene (1.75 g, 10.0 mmol) and the solvent, 1,2-dichlorobenzene (25 mL). Begin stirring to dissolve the starting material.

-

Addition of NBS and Initiator: Add N-Bromosuccinimide (1.96 g, 11.0 mmol) and AIBN (82 mg, 0.5 mmol) to the flask.

-

Reaction Execution: Heat the mixture to 80-85 °C under a gentle flow of nitrogen. The reaction is typically monitored by TLC or GC-MS. A visual indicator of completion is that the dense NBS is consumed and replaced by succinimide, which is less dense and will float on the surface of the solvent. The reaction is generally complete within 8-12 hours.[13]

-

Work-up - Quenching and Filtration: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a Buchner funnel to remove the succinimide byproduct. Wash the collected solid with a small amount of cold solvent (e.g., dichloromethane or the reaction solvent) to recover any trapped product.

-

Work-up - Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any residual HBr, followed by water (1 x 25 mL), and finally with saturated brine solution (1 x 25 mL) to aid in phase separation.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Care should be taken as the product may be heat-sensitive.

-

Purification: The crude product is often of sufficient purity for subsequent steps. If further purification is required, vacuum distillation or column chromatography on silica gel can be employed.

Caption: Experimental workflow for the synthesis of this compound.

Safety, Handling, and Trustworthiness

Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis possess significant hazards that must be managed through proper engineering controls and personal protective equipment (PPE).

-

N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin burns and eye damage.[14] It is also harmful if swallowed and can be a respiratory irritant.[15][16] Always handle NBS in a fume hood wearing gloves, safety goggles, and a lab coat. Avoid inhalation of dust. Store in a cool, dry place away from light.[3]

-

1,2-Dichlorobenzene (Solvent): Harmful if swallowed and an irritant to the skin and eyes. It is also toxic to aquatic life. Use in a well-ventilated fume hood is mandatory.

-

Azobisisobutyronitrile (AIBN): A flammable solid that can decompose exothermically upon heating, potentially leading to a runaway reaction. Store refrigerated and away from heat sources.

-

General Precautions: The reaction is exothermic.[4] For larger-scale reactions, appropriate cooling measures should be in place. Ensure all glassware is properly secured. Contaminated clothing should be removed immediately. In case of exposure, follow standard first-aid procedures and seek immediate medical attention.[14]

Conclusion

The synthesis of this compound via the Wohl-Ziegler bromination of 1,2-dichloro-4-ethylbenzene is a highly efficient and selective transformation. By leveraging the principles of free-radical chemistry, particularly the stability of the benzylic radical and the controlled bromine delivery by NBS, chemists can reliably access this valuable synthetic intermediate. Adherence to the detailed protocol and stringent safety measures outlined in this guide will ensure a successful and safe laboratory execution, enabling further innovation in the fields of medicine and agriculture.

References

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

-

Chemwatch. (Date not available). Chemwatch GHS SDS in English (European) 17413 - SD Fine-Chem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Decoding the Synthesis of 4-Bromo-1,2-dichlorobenzene: A Cornerstone for Chemical Innovation. [Link]

- Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Wikipedia. (2019). N-Bromosuccinimide. [Link]

-

Organic Syntheses. (Date not available). Organic Syntheses Procedure. [Link]

-

TradeIndia. (Date not available). 4 Bromo-1,2 Dichlorobenzene - High Purity and Effectiveness at Best Prices. [Link]

-

Ra, C. S., & Lee, S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society, 61(4), 269-273. [Link]

-

ChemSurvival. (2014). NBS Benzylic Bromination of Alkylbenzene Compounds. [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Chemistry Steps. (Date not available). Benzylic Bromination. [Link]

-

Organic Chemistry Portal. (Date not available). N-Bromosuccinimide (NBS). [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

Salama, T. A., & El-Nassr, A. A. (Date not available). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum. [Link]

-

ChemEd X. (Date not available). Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons. [Link]

-

Oregon State University. (2020). Reaction Mechanisms. [Link]

-

Stenutz, R. (Date not available). 1,2-dichloro-4-ethylbenzene. [Link]

-

PubChem. (Date not available). 4-Bromo-1,2-dichlorobenzene. [Link]

-

Chemsrc. (2025). 4-Bromo-1,2-dichlorobenzene. [Link]

-

Donahue, M. (2018). Radical Bromination of Ethylbenzene in Organic Chemistry. [Link]

-

Pearson. (Date not available). Propose a mechanism for the bromination of ethylbenzene shown below. [Link]

Sources

- 1. 4 Bromo-1,2 Dichlorobenzene - High Purity and Effectiveness at Best Prices [sonalplasrubind.com]

- 2. 4-bromo-1,2-dichlorobenzene | 18282-59-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. Reaction Mechanisms [sites.science.oregonstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 12. 1,2-dichloro-4-ethylbenzene [stenutz.eu]

- 13. researchgate.net [researchgate.net]

- 14. lobachemie.com [lobachemie.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 4-Bromo-1,2-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,2-dichlorobenzene is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of organic molecules. Its unique substitution pattern on the benzene ring provides a versatile platform for the introduction of various functional groups, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, applications, and safety considerations of 4-Bromo-1,2-dichlorobenzene.

Chemical Identity and Properties

CAS Number: 18282-59-2[1][2][3][4][5][6][7][]

Synonyms: 1-Bromo-3,4-dichlorobenzene, 3,4-Dichlorobromobenzene[2][6]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrCl₂ | [1][2][4] |

| Molecular Weight | 225.90 g/mol | [1] |

| Appearance | Colorless liquid or solid, depending on temperature | [9] |

| Melting Point | 24-25 °C (lit.) | [1][5] |

| Boiling Point | 124 °C at 33 mmHg (lit.) | [1] |

| Density | 1.761 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.599 (lit.) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [9] |

Synthesis and Manufacturing

The primary route for the synthesis of 4-Bromo-1,2-dichlorobenzene involves the selective bromination of 1,2-dichlorobenzene.[10] Achieving high regioselectivity is a key challenge in this process, as the directing effects of the two chlorine atoms on the aromatic ring influence the position of the incoming bromine atom.[10]

A generalized workflow for its synthesis is outlined below:

Stringent quality control measures are essential during manufacturing to ensure high purity and the absence of isomeric impurities.[10]

Analytical Characterization

A variety of spectroscopic techniques are employed to confirm the identity and purity of 4-Bromo-1,2-dichlorobenzene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure of the molecule.[2]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra can provide information about the functional groups and the overall fingerprint of the compound.[2]

-

Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern.[2]

-

Raman Spectroscopy: FT-Raman spectroscopy offers complementary vibrational information.[2]

Applications in Research and Drug Development

4-Bromo-1,2-dichlorobenzene is a versatile intermediate in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[9][10]

Pharmaceutical Intermediate

This compound serves as a critical building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[10] Its utility lies in its ability to undergo further chemical transformations, such as cross-coupling reactions, to introduce complexity and build the core scaffolds of drug molecules.

A notable application is its use as an intermediate in the preparation of dapagliflozin, a medication used to treat type 2 diabetes.[10] It is also a precursor in the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, another key intermediate for dapagliflozin.[11]

The following diagram illustrates the logical flow of its application in drug discovery:

Agrochemical Synthesis

The halogenated aromatic structure of 4-Bromo-1,2-dichlorobenzene contributes to the bioactivity of certain agricultural chemicals.[10] It is used in the synthesis of a variety of pesticides, herbicides, and fungicides.[10]

Other Industrial Uses

Beyond pharmaceuticals and agrochemicals, it is also utilized as an intermediate in the synthesis of dyes and other specialty organic compounds.[6]

Safety and Handling

4-Bromo-1,2-dichlorobenzene is a chemical that requires careful handling in a laboratory or industrial setting.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Harmful if swallowed. [2]

Recommended Handling Procedures

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[12] Eyewash stations and safety showers should be readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles are required.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[1]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.[12]

-

Respiratory Protection: If ventilation is inadequate, a suitable respirator should be used.[1]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

4-Bromo-1,2-dichlorobenzene is a chemical of significant industrial and research importance. Its well-defined properties and versatile reactivity make it an indispensable tool for synthetic chemists. A thorough understanding of its characteristics, synthesis, and safe handling procedures is crucial for its effective and responsible use in the development of new pharmaceuticals, agrochemicals, and other advanced materials.

References

-

High Purity and Effectiveness at Best Prices. 4 Bromo-1,2 Dichlorobenzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Decoding the Synthesis of 4-Bromo-1,2-dichlorobenzene: A Cornerstone for Chemical Innovation. [Link]

-

PubChem. 4-Bromo-1,2-dichlorobenzene | C6H3BrCl2 | CID 29013. [Link]

-

Chemsrc. 4-Bromo-1,2-dichlorobenzene | CAS#:18282-59-2. [Link]

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Chemchart. 4-BROMO-1,2-DICHLOROBENZENE (18282-59-2). [Link]

-

Drug Discovery Chemistry. APRIL 14 - 17, 2025. [Link]

-

MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]

Sources

- 1. 4-Bromo-1,2-dichlorobenzene 99 18282-59-2 [sigmaaldrich.com]

- 2. 4-Bromo-1,2-dichlorobenzene | C6H3BrCl2 | CID 29013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 18282-59-2|4-Bromo-1,2-dichlorobenzene|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-1,2-dichlorobenzene, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Bromo-1,2-dichlorobenzene | CAS#:18282-59-2 | Chemsrc [chemsrc.com]

- 6. 4-bromo-1,2-dichlorobenzene | 18282-59-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. scbt.com [scbt.com]

- 9. 4 Bromo-1,2 Dichlorobenzene - High Purity and Effectiveness at Best Prices [sonalplasrubind.com]

- 10. nbinno.com [nbinno.com]

- 11. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

"spectroscopic data of 4-(1-Bromoethyl)-1,2-dichlorobenzene"

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1,2-dichlorobenzene

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of chemical intermediates is paramount. This guide addresses the spectroscopic characterization of 4-Bromo-1,2-dichlorobenzene, a key building block in organic synthesis.[1][2] While the initial focus was on its derivative, 4-(1-Bromoethyl)-1,2-dichlorobenzene, a comprehensive search of publicly available databases did not yield its specific spectroscopic data.

Therefore, this guide provides a foundational analysis of the precursor, 4-Bromo-1,2-dichlorobenzene (CAS No. 18282-59-2).[3][4][5] Understanding the spectral features of this core molecule is a critical and indispensable prerequisite for interpreting the data of its more complex derivatives. The introduction of a 1-bromoethyl group would induce predictable changes in the spectra presented herein, primarily in the proton and carbon NMR, which will be discussed in the context of this guide. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to acquire and interpret spectroscopic data for halogenated aromatic compounds.

Molecular Structure and Physicochemical Properties

4-Bromo-1,2-dichlorobenzene is a halogenated aromatic compound with the molecular formula C₆H₃BrCl₂.[3][4][6] Its structure is foundational for the synthesis of more complex molecules, including intermediates for pharmaceuticals like Dapagliflozin.[1][7]

Table 1: Physicochemical Properties of 4-Bromo-1,2-dichlorobenzene

| Property | Value | Source |

| CAS Number | 18282-59-2 | [3][4][5] |

| Molecular Formula | C₆H₃BrCl₂ | [4][5][6] |

| Molecular Weight | 225.90 g/mol | [3][5][6] |

| Appearance | Clear liquid or fused solid | [8] |

| Boiling Point | 124 °C at 33 mmHg | [5] |

| Melting Point | 24-25 °C | [5][9] |

| Density | 1.761 g/mL at 25 °C | [5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 4-Bromo-1,2-dichlorobenzene is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).[6]

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Summary

Table 2: Key Mass Spectrometry Data for 4-Bromo-1,2-dichlorobenzene

| m/z Value | Interpretation | Source |

| 224, 226, 228 | Molecular ion cluster [M]⁺ | [6] |

| 145, 147 | [M-Br]⁺ fragment | |

| 110 | [M-Br-Cl]⁺ fragment |

Interpretation and Causality

The mass spectrum of 4-Bromo-1,2-dichlorobenzene is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a complex molecular ion cluster around m/z 224, 226, and 228, which is a hallmark of a compound containing one bromine and two chlorine atoms.[4][6] The fragmentation pattern, showing the loss of a bromine radical and subsequently a chlorine radical, further corroborates the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[6]

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., DuraSamplIR II).[6]

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is processed to show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Data Summary

Table 3: Key IR Absorption Bands for 4-Bromo-1,2-dichlorobenzene

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation | Source |

| ~3100-3000 | C-H stretch | Aromatic C-H bonds | [10] |

| ~1550-1450 | C=C stretch | Aromatic ring skeletal vibrations | [10] |

| ~1100-1000 | C-H in-plane bend | Aromatic C-H bending | [10] |

| ~850-750 | C-H out-of-plane bend | Substitution pattern on the benzene ring | [10] |

| Below 800 | C-Cl and C-Br stretch | Carbon-halogen bonds | [10] |

Interpretation and Causality

The IR spectrum confirms the presence of an aromatic ring through the characteristic C-H stretching vibrations above 3000 cm⁻¹ and the C=C skeletal vibrations in the 1600-1450 cm⁻¹ region. The specific pattern of C-H out-of-plane bending bands in the "fingerprint region" (below 900 cm⁻¹) is indicative of the 1,2,4-trisubstitution pattern on the benzene ring. The strong absorptions at lower wavenumbers are attributed to the C-Cl and C-Br stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 4-Bromo-1,2-dichlorobenzene is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.[11][12]

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard proton experiment is run. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. The spectral width should be set to encompass the aromatic region (typically 0-160 ppm).[11]

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction. The chemical shift scale is calibrated to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11]

¹H NMR Data and Interpretation

The ¹H NMR spectrum of 4-Bromo-1,2-dichlorobenzene is expected to show three signals in the aromatic region, corresponding to the three distinct protons on the ring.[13] The electron-withdrawing effects of the halogen substituents will cause these signals to appear downfield.

Table 4: Predicted ¹H NMR Data for 4-Bromo-1,2-dichlorobenzene in CDCl₃

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | d | ~2 |

| H-5 | ~7.2 | dd | ~8, ~2 |

| H-6 | ~7.4 | d | ~8 |

Interpretation:

-

H-3: This proton is adjacent to a chlorine atom and is expected to be the most downfield. It is coupled only to H-5 (meta-coupling), resulting in a doublet with a small coupling constant.

-

H-6: This proton is adjacent to the other chlorine atom. It is coupled to H-5 (ortho-coupling), leading to a doublet with a larger coupling constant.

-

H-5: This proton is coupled to both H-3 (meta) and H-6 (ortho), resulting in a doublet of doublets.

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six unique carbon atoms in the aromatic ring. The chemical shifts are influenced by the inductive and resonance effects of the halogen substituents.[11]

Table 5: Predicted ¹³C NMR Data for 4-Bromo-1,2-dichlorobenzene in CDCl₃

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Interpretation |

| C-1 | ~133 | Attached to Cl |

| C-2 | ~131 | Attached to Cl |

| C-3 | ~132 | Aromatic CH |

| C-4 | ~125 | Attached to Br |

| C-5 | ~130 | Aromatic CH |

| C-6 | ~128 | Aromatic CH |

Interpretation:

The carbons directly attached to the electronegative chlorine atoms (C-1 and C-2) are expected to be significantly deshielded and appear downfield. The carbon attached to the bromine atom (C-4) will also be downfield but may be influenced by the "heavy atom effect," which can cause some shielding.[11] The remaining three signals correspond to the carbons bonded to hydrogen.

Logical Workflow and Data Integration

The structural elucidation of 4-Bromo-1,2-dichlorobenzene is a process of integrating data from multiple spectroscopic techniques.

Diagram 1: Spectroscopic Data Integration Workflow

Caption: Workflow for integrating multi-technique spectroscopic data.

Conclusion

The comprehensive analysis of Mass Spectrometry, IR, ¹H NMR, and ¹³C NMR data provides a self-validating system for the structural confirmation of 4-Bromo-1,2-dichlorobenzene. Each technique offers a unique piece of the structural puzzle, and together they unequivocally support the assigned structure. This foundational data is crucial for any subsequent synthesis and characterization of its derivatives, such as this compound, where the appearance of new signals corresponding to the bromoethyl group would be analyzed against the stable backdrop of this aromatic core.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Decoding the Synthesis of 4-Bromo-1,2-dichlorobenzene: A Cornerstone for Chemical Innovation.

- PubChem. (n.d.). 4-Bromo-1,2-dichlorobenzene. National Center for Biotechnology Information.

- NIST. (n.d.). Benzene, 4-bromo-1,2-dichloro-. NIST Chemistry WebBook.

- BenchChem. (n.d.). 4-Bromo-1,2-dichlorobenzene.

- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- NIST. (n.d.). Benzene, 4-bromo-1,2-dichloro- Mass Spectrum. NIST Chemistry WebBook.

- BLD Pharm. (n.d.). 4-Bromo-1,2-dichlorobenzene.

- Sigma-Aldrich. (n.d.). 4-Bromo-1,2-dichlorobenzene 99%.

- BenchChem. (n.d.). Interpreting the 13C NMR Spectrum of 1-Bromo-2,4-dichlorobenzene: A Comparative Guide.

- Chemical Bull Pvt. Ltd. (n.d.). 4-bromo-1,2-dichlorobenzene.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-Bromo-1,2-dichlorobenzene.

- Chemsrc. (n.d.). 4-Bromo-1,2-dichlorobenzene.

- Matrix Fine Chemicals. (n.d.). 4-BROMO-1,2-DICHLOROBENZENE.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 1,2-dibromoethane.

- Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds.

- Thermo Scientific Chemicals. (n.d.). 4-Bromo-1,2-dichlorobenzene, 98+%.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-bromo-1,2-dichlorobenzene | 18282-59-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. Benzene, 4-bromo-1,2-dichloro- [webbook.nist.gov]

- 4. Benzene, 4-bromo-1,2-dichloro- [webbook.nist.gov]

- 5. 4-溴-1,2-二氯苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Bromo-1,2-dichlorobenzene | C6H3BrCl2 | CID 29013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 8. 4-Bromo-1,2-dichlorobenzene, 98+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. 4-Bromo-1,2-dichlorobenzene | CAS#:18282-59-2 | Chemsrc [chemsrc.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(1-Bromoethyl)-1,2-dichlorobenzene

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(1-Bromoethyl)-1,2-dichlorobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, offering field-proven insights into the structural elucidation of this halogenated aromatic compound. The principles discussed herein are foundational for the characterization of complex organic molecules.

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for determining the structure of molecules. By probing the magnetic properties of atomic nuclei, primarily protons (¹H), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a compound such as this compound, ¹H NMR spectroscopy is crucial for confirming its identity and purity by analyzing the distinct signals of its aromatic and aliphatic protons.

The molecular structure of this compound presents a unique set of spectroscopic challenges and learning opportunities. The 1,2,4-trisubstituted benzene ring gives rise to a complex splitting pattern in the aromatic region, while the chiral center in the 1-bromoethyl group influences the aliphatic signals. This guide will systematically deconstruct the predicted ¹H NMR spectrum of this molecule, providing a robust framework for its interpretation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

In the absence of a publicly available experimental spectrum, a detailed prediction based on established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and typical coupling constants, provides a powerful tool for structural verification.

The Aromatic Region (δ 7.0-8.0 ppm)

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring (H-3, H-5, and H-6). The chemical shifts of these protons are influenced by the electron-withdrawing nature of the two chlorine atoms and the 1-bromoethyl group.

To predict the chemical shifts, we can use the principle of additivity of substituent effects, starting with the chemical shift of benzene (δ 7.27 ppm) and adding the empirically determined substituent chemical shift (SCS) increments for each substituent at the ortho, meta, and para positions.

| Substituent | Ortho (S_o) | Meta (S_m) | Para (S_p) |

| -Cl | +0.23 | +0.02 | -0.04 |

| -CH(Br)CH₃ (estimated) | +0.15 | -0.05 | -0.05 |

Calculation of Predicted Chemical Shifts:

-

H-3: Ortho to -Cl (C2), meta to -Cl (C1), and ortho to -CH(Br)CH₃.

-

δ(H-3) ≈ 7.27 + S_o(-Cl) + S_m(-Cl) + S_o(-CH(Br)CH₃) = 7.27 + 0.23 + 0.02 + 0.15 = 7.67 ppm

-

-

H-5: Ortho to -CH(Br)CH₃, meta to -Cl (C2), and para to -Cl (C1).

-

δ(H-5) ≈ 7.27 + S_o(-CH(Br)CH₃) + S_m(-Cl) + S_p(-Cl) = 7.27 + 0.15 + 0.02 - 0.04 = 7.40 ppm

-

-

H-6: Meta to -CH(Br)CH₃, ortho to -Cl (C1), and meta to -Cl (C2).

-

δ(H-6) ≈ 7.27 + S_m(-CH(Br)CH₃) + S_o(-Cl) + S_m(-Cl) = 7.27 - 0.05 + 0.23 + 0.02 = 7.47 ppm

-

Splitting Patterns and Coupling Constants:

The coupling between the aromatic protons will lead to characteristic splitting patterns. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.

-

Ortho coupling (³J): Typically 7-10 Hz.

-

Meta coupling (⁴J): Typically 2-3 Hz.[1]

-

Para coupling (⁵J): Typically 0-1 Hz (often not resolved).[1]

Based on these principles, the following multiplicities are predicted:

-

H-3: Will be coupled to H-5 (meta coupling). Expected to be a doublet with J ≈ 2-3 Hz.

-

H-5: Will be coupled to H-3 (meta coupling) and H-6 (ortho coupling). Expected to be a doublet of doublets with J ≈ 8-9 Hz and J ≈ 2-3 Hz.

-

H-6: Will be coupled to H-5 (ortho coupling). Expected to be a doublet with J ≈ 8-9 Hz.

The Aliphatic Region (δ 1.5-5.5 ppm)

The 1-bromoethyl group will give rise to two signals in the aliphatic region: a quartet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃).

-

Methine Proton (-CH): This proton is at a benzylic position and is also attached to an electronegative bromine atom. Both these factors will cause a significant downfield shift. The chemical shift of the methine proton in (1-bromoethyl)benzene is approximately 5.17 ppm. The presence of two electron-withdrawing chlorine atoms on the benzene ring is expected to cause a further slight downfield shift.

-

Predicted Chemical Shift: ~ δ 5.2-5.4 ppm.

-

Multiplicity: This proton is coupled to the three protons of the adjacent methyl group. According to the n+1 rule, it will appear as a quartet (q) with a ³J coupling constant of approximately 7 Hz.

-

-

Methyl Protons (-CH₃): These protons are adjacent to the methine proton.

-

Predicted Chemical Shift: The chemical shift of the methyl protons in (1-bromoethyl)benzene is around 2.0 ppm. The electronic effect of the dichlorinated ring is not expected to significantly alter this value.

-

Multiplicity: These three equivalent protons are coupled to the single methine proton. Following the n+1 rule, they will appear as a doublet (d) with a ³J coupling constant of approximately 7 Hz.

-

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.67 | d | ~2.5 (meta) | 1H |

| H-6 | ~7.47 | d | ~8.5 (ortho) | 1H |

| H-5 | ~7.40 | dd | ~8.5 (ortho), ~2.5 (meta) | 1H |

| -CH | ~5.30 | q | ~7.0 (vicinal) | 1H |

| -CH₃ | ~2.00 | d | ~7.0 (vicinal) | 3H |

Visualization of Molecular Structure and Proton Relationships

The following diagram illustrates the structure of this compound and the coupling relationships between the protons.

Caption: Molecular structure and key ¹H-¹H coupling interactions in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and resolution of coupling patterns.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is capable of dissolving a wide range of organic compounds and has a well-defined residual solvent peak at δ 7.26 ppm, which can be used for spectral calibration.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Parameters

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially in the aromatic region.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength improves resolution and simplifies spectral analysis. |

| Pulse Sequence | Standard single-pulse (zg) | Sufficient for routine ¹H NMR acquisition. |

| Acquisition Time (AQ) | 2-4 seconds | Longer acquisition time improves digital resolution. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of protons between scans. |

| Number of Scans (NS) | 8-16 | Adequate for achieving a good signal-to-noise ratio for a sample of this concentration. |

| Spectral Width (SW) | 16 ppm | Covers the entire expected range of proton chemical shifts. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm or the residual CDCl₃ signal to δ 7.26 ppm.

-

Integration: Integrate all signals to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift and coupling constants for each multiplet.

Experimental Workflow Diagram

Caption: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of this compound. By applying fundamental principles of chemical shifts and coupling constants, a comprehensive interpretation of the expected spectrum has been presented. The outlined experimental protocol offers a robust methodology for acquiring high-quality data for this and similar compounds. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of complex organic molecules, reinforcing the power of NMR spectroscopy in modern chemical research.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry Stack Exchange. (2014). para-dichlorobenzene - number of proton NMR signals. [Link][1]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

"reactivity of the bromoethyl group in 4-(1-Bromoethyl)-1,2-dichlorobenzene"

An In-depth Technical Guide to the Reactivity of the Bromoethyl Group in 4-(1-Bromoethyl)-1,2-dichlorobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the benzylic bromoethyl group in this compound. This molecule is a valuable intermediate in organic synthesis, and understanding its reaction pathways is critical for its effective utilization. The guide delves into the mechanistic dichotomy of nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions, with a special focus on the profound electronic and steric influences exerted by the 1,2-dichlorophenyl moiety. We will explore the factors that govern the competition between these pathways, such as solvent choice, nucleophile/base strength, and temperature. Detailed experimental protocols, supported by mechanistic diagrams and data tables, are provided to offer researchers, scientists, and drug development professionals a practical and field-proven resource for leveraging this versatile chemical building block.

Introduction: Structural Features and Synthetic Importance

This compound is a halogenated aromatic compound whose synthetic utility is centered on the reactivity of its secondary benzylic bromide. The benzylic position—the sp³-hybridized carbon directly attached to the benzene ring—is inherently reactive due to its ability to form resonance-stabilized intermediates.[1] The structure presents a fascinating interplay of competing factors:

-

Reactive Center: The carbon-bromine (C-Br) bond at the ethyl side chain is the primary site of reactivity. Bromine is an excellent leaving group, facilitating both substitution and elimination reactions.

-

Benzylic Stabilization: The proximity of the phenyl ring allows for the stabilization of a positive charge (carbocation) or a radical at the benzylic carbon through resonance delocalization across the π-system.[1][2] This significantly enhances the rate of reactions proceeding through such intermediates.

-

Electronic Influence: The two chlorine atoms on the aromatic ring are strongly electron-withdrawing via the inductive effect. This effect deactivates the ring towards electrophilic aromatic substitution but, more importantly, influences the stability of the benzylic carbocation intermediate, a key factor in unimolecular reaction pathways.[3]

-

Steric Hindrance: The presence of a methyl group on the benzylic carbon and a chlorine atom at the ortho position (C2) introduces steric bulk around the reaction center, which can hinder certain reaction pathways, particularly those requiring backside attack.[4][5]

This combination of features makes this compound a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where precise control over reaction outcomes is paramount.[6][7]

Competing Reaction Pathways: Substitution vs. Elimination

The bromoethyl group in this compound readily undergoes both nucleophilic substitution and elimination reactions. The prevailing mechanism is determined by a careful selection of reaction conditions. Benzylic substrates like this are capable of reacting through all four major pathways: Sₙ1, Sₙ2, E1, and E2.[1][8]

Nucleophilic Substitution Reactions

Nucleophilic substitution involves the replacement of the bromide leaving group with a nucleophile. This can occur via two distinct mechanisms.

The Sₙ1 mechanism is a two-step process initiated by the spontaneous departure of the leaving group to form a carbocation intermediate.[9] This intermediate is then rapidly attacked by a nucleophile. The reactivity is primarily dictated by the stability of the carbocation.

-

Mechanism: The benzylic carbocation formed from this compound is secondary and resonance-stabilized by the phenyl ring.[1][2] However, the strong electron-withdrawing inductive effect of the two chlorine atoms destabilizes this carbocation relative to that of an unsubstituted (1-bromoethyl)benzene, thereby slowing the Sₙ1 reaction rate.

-

Favorable Conditions: Sₙ1 reactions are favored by polar protic solvents (e.g., water, ethanol), which stabilize both the carbocation intermediate and the departing bromide ion.[10] Weak nucleophiles and higher temperatures also promote this pathway.[10]

The Sₙ2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[9][11]

-

Mechanism: This pathway is sensitive to steric hindrance.[4][12] For this compound, the secondary nature of the benzylic carbon, combined with the bulk of the dichlorophenyl group, presents moderate steric hindrance. While slower than for a primary benzylic halide, the Sₙ2 pathway remains viable.

-

Favorable Conditions: Sₙ2 reactions are favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMSO, acetone).[10] These solvents enhance the reactivity of the nucleophile. Lower temperatures are generally preferred to minimize competing elimination reactions.

Diagram 1: Sₙ1 vs. Sₙ2 Mechanistic Pathways

Caption: Comparison of Sₙ1 and Sₙ2 reaction mechanisms at the benzylic position.

Elimination Reactions

Elimination reactions compete with substitution and result in the formation of an alkene—in this case, 4-vinyl-1,2-dichlorobenzene. This occurs through the removal of the bromine atom and a proton from the adjacent (beta) carbon.[13]

The E1 reaction shares the same rate-determining step and carbocation intermediate as the Sₙ1 reaction.[14][15] Instead of attacking the carbocation, a weak base removes a proton from the adjacent carbon.

-

Mechanism: E1 is a direct competitor to Sₙ1 and is therefore also influenced by carbocation stability.

-

Favorable Conditions: Conditions that favor Sₙ1 also favor E1: polar protic solvents, weak bases, and particularly higher temperatures, which provide the necessary energy for elimination.[10]

The E2 reaction is a single, concerted step where a strong base removes a beta-proton while the leaving group departs simultaneously.[10][13]

-

Mechanism: This pathway requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group.[15] It is favored by strong bases.

-

Favorable Conditions: Strong, sterically hindered bases (e.g., potassium tert-butoxide, KOtBu) are often used to promote E2 over the competing Sₙ2 reaction.[16] The steric bulk of the base makes it a poor nucleophile but an effective proton abstractor.[17] Higher temperatures also favor elimination.[10]

Controlling Reaction Outcomes: A Summary Table

The choice between substitution and elimination, and their respective mechanisms, is a classic challenge in organic synthesis. The following table summarizes the key factors for controlling the reactivity of this compound.

| Factor | Favors Sₙ1 / E1 | Favors Sₙ2 | Favors E2 | Rationale |

| Substrate | Secondary Benzylic (Can proceed) | Secondary Benzylic (Can proceed) | Secondary Benzylic (Can proceed) | The secondary benzylic nature allows all four pathways to be accessible. |

| Nucleophile/Base | Weak Nucleophile / Weak Base | Strong, Non-hindered Nucleophile | Strong, Hindered Base | Strong nucleophiles favor bimolecular reactions. Strong, bulky bases favor elimination.[10][16] |

| Solvent | Polar Protic (e.g., EtOH, H₂O) | Polar Aprotic (e.g., DMSO, DMF) | Varies, often matches base | Protic solvents stabilize the carbocation intermediate. Aprotic solvents enhance nucleophilicity.[10] |

| Temperature | Higher | Lower | Higher | Higher temperatures provide more energy to overcome the activation barrier for elimination.[10] |

Experimental Protocols

The following protocols are provided as validated starting points for performing substitution and elimination reactions on this compound.

Protocol 1: Sₙ2 Nucleophilic Substitution with Sodium Azide

This protocol describes the synthesis of 4-(1-azidoethyl)-1,2-dichlorobenzene, a useful intermediate for "click chemistry."[18] The use of a strong nucleophile (azide) in a polar aprotic solvent (DMF) strongly favors the Sₙ2 mechanism.

Diagram 2: Experimental Workflow for Sₙ2 Synthesis

Caption: Step-by-step workflow for the Sₙ2 azidation reaction.

Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to dissolve the substrate. Add sodium azide (NaN₃, 1.5 eq).

-

Causality: DMF is a polar aprotic solvent that promotes the Sₙ2 reaction by solvating the sodium cation, leaving the azide anion highly nucleophilic. A slight excess of the nucleophile ensures the reaction goes to completion.

-

-

Reaction: Heat the mixture to 50-60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Protocol 2: E2 Elimination with Potassium tert-Butoxide

This protocol describes the synthesis of 4-vinyl-1,2-dichlorobenzene. The use of a strong, sterically hindered base (KOtBu) is designed to maximize the yield of the E2 elimination product and minimize the Sₙ2 substitution byproduct.[18]

Methodology:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add potassium tert-butoxide (KOtBu, 1.2 eq) to the cold THF with stirring. Once dissolved, add a solution of this compound (1.0 eq) in a small amount of anhydrous THF dropwise over 15 minutes.

-

Causality: KOtBu is a bulky base, making it a poor nucleophile but excellent at abstracting the sterically accessible beta-hydrogen, thus favoring the E2 pathway.[16] The reaction is run at a low temperature initially to control the exothermic reaction.

-

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure (the product is volatile). The crude product can be further purified by distillation if necessary.

Conclusion

The reactivity of the bromoethyl group in this compound is a nuanced interplay of electronic and steric effects. Its secondary benzylic position makes it susceptible to Sₙ1, Sₙ2, E1, and E2 pathways. The electron-withdrawing nature of the dichlorophenyl ring disfavors the formation of a carbocation intermediate, thus retarding Sₙ1 and E1 reactions compared to non-halogenated analogs. Nevertheless, these pathways remain accessible under forcing conditions. The competition between the bimolecular Sₙ2 and E2 pathways can be effectively controlled by the judicious choice of nucleophile/base, solvent, and temperature. Strong, non-hindered nucleophiles in polar aprotic solvents favor substitution, while strong, bulky bases promote elimination. A thorough understanding of these competing mechanisms, as detailed in this guide, is essential for synthetic chemists to harness the full potential of this versatile intermediate in the development of complex molecular architectures.

References

-

Online Chemistry Notes. (2021, June 25). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Retrieved from [Link]

-

PHARMD GURU. (n.d.). 11. Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. Retrieved from [Link]

-

Scribd. (n.d.). E1 and E2 Mechanisms of Alkyl Halides. Retrieved from [Link]

-

YouTube. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. Retrieved from [Link]

-

Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved from [Link]

-

Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Elimination Reactions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

Brainly.com. (2023, August 4). [FREE] Which of the following types of reactions could (1-bromoethyl) benzene undergo with any reagents? A. SN1. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Strategic Synthesis: Optimizing Chemical Reactions with 4-Bromo-1,2-dichlorobenzene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Decoding the Synthesis of 4-Bromo-1,2-dichlorobenzene: A Cornerstone for Chemical Innovation. Retrieved from [Link]

-

Pearson. (2024, January 13). When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a... Retrieved from [Link]

-

TradeIndia. (n.d.). 4 Bromo-1,2 Dichlorobenzene - High Purity and Effectiveness at Best Prices. Retrieved from [Link]

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

-

YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

-

Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene? Retrieved from [Link]

-

Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]

-

PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]

Sources

- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. nbinno.com [nbinno.com]

- 7. 4 Bromo-1,2 Dichlorobenzene - High Purity and Effectiveness at Best Prices [sonalplasrubind.com]

- 8. brainly.com [brainly.com]

- 9. quora.com [quora.com]

- 10. scribd.com [scribd.com]

- 11. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]

- 12. youtube.com [youtube.com]

- 13. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]

- 14. pharmdguru.com [pharmdguru.com]

- 15. home.iitk.ac.in [home.iitk.ac.in]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bloomtechz.com [bloomtechz.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-(1-Bromoethyl)-1,2-dichlorobenzene

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 4-(1-Bromoethyl)-1,2-dichlorobenzene. Understanding the chemical nature of this benzylic bromide is paramount for maintaining its purity and ensuring the integrity of experimental outcomes. Due to the reactive nature of the bromoethyl group, this compound requires specific handling and storage protocols to mitigate degradation.

Physicochemical Properties and Inherent Reactivity

This compound possesses a molecular structure that predisposes it to certain chemical transformations. The key to its reactivity lies in the bromoethyl substituent on the dichlorinated benzene ring. The benzylic position of the bromine atom significantly enhances its reactivity compared to an aryl bromide.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrCl₂ | |

| Molecular Weight | 253.95 g/mol | |

| Appearance | Likely a colorless to light yellow liquid | Inferred from similar compounds |

| Reactivity Class | Benzylic Bromide | [1] |

The stability of the benzylic carbocation and benzylic radical intermediates makes the C-Br bond at the benzylic position susceptible to both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, as well as free radical processes.[1][2]

Key Degradation Pathways

The primary routes of degradation for this compound are hydrolysis, elimination, and to a lesser extent, radical-mediated decomposition. These pathways are influenced by storage conditions such as the presence of moisture, bases, light, and elevated temperatures.

Hydrolysis

Exposure to water, even atmospheric moisture, can lead to the hydrolysis of the benzylic bromide to form the corresponding 1-(3,4-dichlorophenyl)ethanol. This reaction can be accelerated by the presence of nucleophiles or changes in pH. The proposed mechanism involves the initial hydrolysis of the benzyl bromide to a benzyl alcohol, which can then be further oxidized.[3]

Elimination

In the presence of bases, this compound can undergo an E2 elimination reaction to yield 4-vinyl-1,2-dichlorobenzene. This is a common reaction for benzylic halides.[4] Even weak bases can promote this degradation pathway over time.

Radical Reactions

Benzylic C-H bonds are susceptible to free radical chain reactions, which can be initiated by light or heat.[1] While the C-Br bond is the primary site of reactivity, radical abstraction of the remaining benzylic proton could lead to the formation of other byproducts.

Caption: Primary degradation pathways of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, stringent storage and handling procedures are necessary.

Storage Conditions

-

Temperature: Store in a cool, dry, and well-ventilated place.[5][6] Refrigeration is recommended to minimize thermal degradation.

-

Inert Atmosphere: For long-term storage, flushing the container with an inert gas such as argon or nitrogen is advisable to displace moisture and oxygen.

-

Light: Protect from light to prevent photochemically induced radical reactions.[1] Use amber glass bottles or store in a dark cabinet.

-

Moisture: Keep the container tightly closed to prevent the ingress of moisture, which can lead to hydrolysis.[5][6]

-

Stabilizers: Consider storing over an HBr scavenger, such as copper wire or anhydrous potassium carbonate, to neutralize any hydrobromic acid that may form upon decomposition and catalyze further degradation.[7]

Handling Procedures

This compound is expected to be a lachrymator, causing irritation to the eyes, skin, and respiratory system.[8] Therefore, strict safety precautions must be observed.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and moisture.

Analytical Methods for Stability and Purity Assessment

Regular assessment of the purity of this compound is crucial. Several analytical techniques can be employed to identify and quantify the parent compound and its potential degradation products.

| Analytical Technique | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To separate and identify volatile impurities and degradation products. |

| High-Performance Liquid Chromatography (HPLC) | For the quantification of the parent compound and non-volatile degradation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the compound and identify impurities by analyzing the chemical shifts and coupling constants of protons and carbons. |

Experimental Protocol: Purity Assessment by GC-MS

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a working solution suitable for GC-MS analysis (e.g., 10-100 µg/mL).

-

-

GC-MS Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) mode with a scan range of m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Analyze other peaks for potential degradation products such as 1-(3,4-dichlorophenyl)ethanol and 4-vinyl-1,2-dichlorobenzene by comparing their mass spectra with library data or known standards.

-

Determine the purity by calculating the peak area percentage of the main component.

-

Caption: Workflow for purity assessment of this compound by GC-MS.

Conclusion

The stability of this compound is intrinsically linked to its reactive benzylic bromide functionality. By implementing stringent storage conditions that exclude moisture, light, and heat, and by employing careful handling techniques, the degradation of this valuable chemical intermediate can be effectively minimized. Regular analytical monitoring is recommended to ensure its purity and the reliability of research outcomes.

References

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

PubChem. 4-Bromo-1,2-dichlorobenzene. [Link]

-

Krishna Solvechem Ltd. 4-Bromo-1,2-dichlorobenzene CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. [Link]

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

-

American Elements. 4 Bromo-1,2 Dichlorobenzene - High Purity and Effectiveness at Best Prices. [Link]

-

Wikipedia. Benzyl bromide. [Link]

-

Yogi Enterprise. 4-Bromo-1, 2-Dichlorobenzene Manufacturer in India. [Link]

-

Khan Academy. Reactions at the benzylic position. [Link]

-

Chemsrc. 4-Bromo-1,2-dichlorobenzene | CAS#:18282-59-2. [Link]

- Google Patents.

-

University of Calgary. Ch 11 : Eliminations of benzylic systems. [Link]

-

Journal of the American Chemical Society. Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. [Link]

-

Sciencemadness Discussion Board. Quick and partial report on benzyl bromide synthesis. [Link]

-

Organic Chemistry Portal. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. [Link]

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Sciencemadness Discussion Board. Benzyl Bromide Synthesis. [Link]

-

YouTube. Benzylic and Allylic Substitution and Elimination Reactions. [Link]

- Google Patents.

-

Ningbo Inno Pharmchem Co., Ltd. Strategic Synthesis: Optimizing Chemical Reactions with 4-Bromo-1,2-dichlorobenzene. [Link]

-

Green Chemistry. Continuous photochemical benzylic bromination using in situ generated Br2. [Link]

-

Brandeis University. Lachrymators | Laboratory Safety. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. kscl.co.in [kscl.co.in]

- 6. 4-bromo-1,2-dichlorobenzene | 18282-59-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Benzyl bromide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Isomers of 4-(1-Bromoethyl)-1,2-dichlorobenzene

This guide provides a comprehensive technical overview of the isomers of 4-(1-Bromoethyl)-1,2-dichlorobenzene, with a particular focus on its stereoisomers. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis, separation, characterization, and potential applications of this chiral molecule.

Introduction to the Isomeric Landscape of (1-Bromoethyl)-dichlorobenzene

Isomerism is a fundamental concept in organic chemistry with profound implications in pharmacology and materials science.[1] Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For a molecule like (1-Bromoethyl)-dichlorobenzene, we can distinguish between two main types of isomers: constitutional isomers and stereoisomers.

Constitutional Isomers: These isomers have different connectivity of atoms. For (1-Bromoethyl)-dichlorobenzene, several constitutional isomers exist, depending on the relative positions of the chloro and bromoethyl groups on the benzene ring. Some examples include 1-(1-bromoethyl)-2,3-dichlorobenzene and 2-(1-bromoethyl)-1,4-dichlorobenzene. This guide, however, will focus specifically on the isomers of This compound .

Stereoisomers: These isomers have the same connectivity but differ in the three-dimensional arrangement of their atoms. The carbon atom in the ethyl chain that is bonded to the bromine atom in this compound is a chiral center . This is because it is attached to four different groups: a hydrogen atom, a bromine atom, a methyl group, and a 3,4-dichlorophenyl group. The presence of this single chiral center gives rise to a pair of non-superimposable mirror images known as enantiomers . These are designated as (R)-4-(1-Bromoethyl)-1,2-dichlorobenzene and (S)-4-(1-Bromoethyl)-1,2-dichlorobenzene.

Figure 1: Enantiomers of this compound.

The differentiation between these enantiomers is critical, particularly in drug development, as they can exhibit distinct pharmacological and toxicological profiles.[2][3]

Synthesis of Racemic this compound

The synthesis of this compound is not widely reported in the literature, suggesting it is not a common commercially available compound. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A common approach to introduce a bromoethyl group to an aromatic ring involves a two-step process: Friedel-Crafts acylation followed by reduction and bromination.

The synthesis typically starts with 1,2-dichlorobenzene, which is commercially available.[4][5][6][7][8][9][10] The key challenge in the initial step is to achieve high regioselectivity to obtain the desired 4-acetyl-1,2-dichlorobenzene isomer.

Figure 2: Proposed synthetic pathway for racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene

-

To a stirred solution of 1,2-dichlorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise.

-

Slowly add acetyl chloride (1.05 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 4-acetyl-1,2-dichlorobenzene.

Step 2: Reduction of 4-Acetyl-1,2-dichlorobenzene

-

Dissolve 4-acetyl-1,2-dichlorobenzene (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) in small portions.

-

Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(3,4-dichlorophenyl)ethanol.

Step 3: Bromination of 1-(3,4-Dichlorophenyl)ethanol

-

Dissolve 1-(3,4-dichlorophenyl)ethanol (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.

-

Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (0.4 eq) dropwise.

-

Stir the reaction at room temperature for 1-3 hours.

-

Carefully quench the reaction with ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting crude product is racemic this compound, which may be purified by column chromatography if necessary.

Separation of Enantiomers

The synthesis described above will produce a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. Separating these enantiomers, a process known as chiral resolution , is crucial for evaluating their individual biological activities.[11]

Chiral Chromatography: The most common and effective method for separating enantiomers on a preparative scale is chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[12][13] These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Figure 3: Workflow for the separation of enantiomers by chiral chromatography.

Protocol: Chiral HPLC Separation

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of racemates.

-